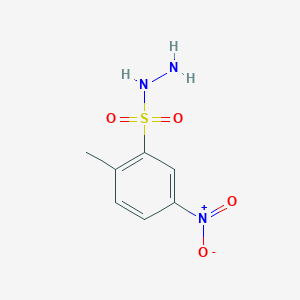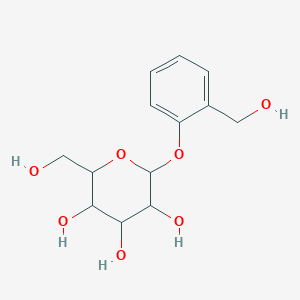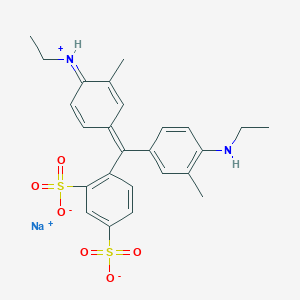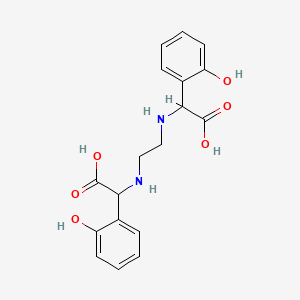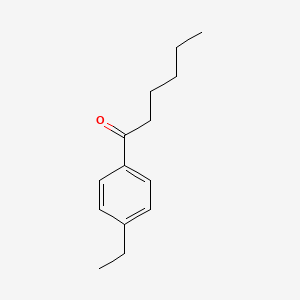
1-(4-Ethylphenyl)hexan-1-one
Descripción general
Descripción
1-(4-Ethylphenyl)hexan-1-one is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylphenyl)hexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylphenyl)hexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Amphiphilic Fluorescent Dyes
A study by Hirose and Matsuda (2009) explored the use of derivatives of 1-(4-Ethylphenyl)hexan-1-one in the field of amphiphilic fluorescent dyes. Their research found that these compounds exhibit aggregate-induced enhanced emission in water. This property is temperature-sensitive, providing potential applications in temperature-responsive materials and sensors (Hirose & Matsuda, 2009).
Engineering Hydrogen-Bonded Molecular Crystals
Maly, Gagnon, Maris, and Wuest (2007) conducted a study on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene derivatives, structurally related to 1-(4-Ethylphenyl)hexan-1-one. Their research focused on engineering hydrogen-bonded molecular crystals, which could be crucial for developing advanced materials with predetermined properties (Maly et al., 2007).
Catalysis and Chemical Synthesis
In the field of catalysis and chemical synthesis, a study by Patel, Telalović, Bitter, Worrell, and Patel (2015) analyzed the use of sustainability metrics in catalytic production processes. Although not directly focused on 1-(4-Ethylphenyl)hexan-1-one, their research provides valuable insights into the broader application of similar compounds in sustainable chemical processes, such as the production of higher alcohols from ethanol (Patel et al., 2015).
Photochromic Properties
Zhang, Wei, and Pu (2014) explored the photochromic properties of diarylethene derivatives, which are structurally related to 1-(4-Ethylphenyl)hexan-1-one. Their study indicated that these compounds exhibit significant color changes upon UV light irradiation, suggesting potential applications in photochromic materials and optical data storage (Zhang et al., 2014).
Antiviral Activity
Research by Diana et al. (1977) investigated the antiviral activity of certain β-diketones, closely related in structure to 1-(4-Ethylphenyl)hexan-1-one. They found that these compounds displayed in vitro inhibitory effects against various viruses, highlighting potential applications in antiviral drug development (Diana et al., 1977).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYZBZOOKQNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)hexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



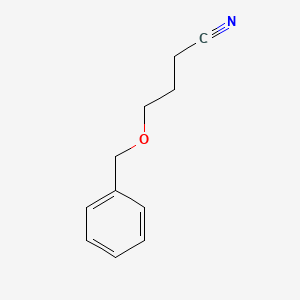
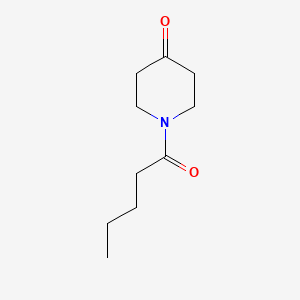


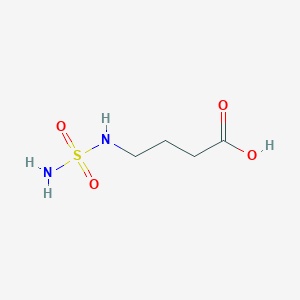
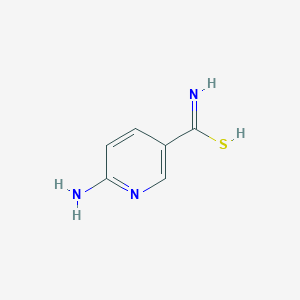
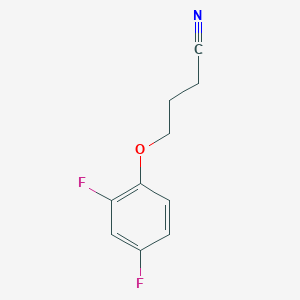
![4-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B7807499.png)
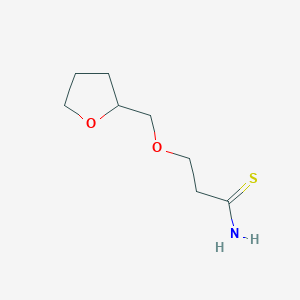
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-dichlorophenyl)ethan-1-one](/img/structure/B7807521.png)
